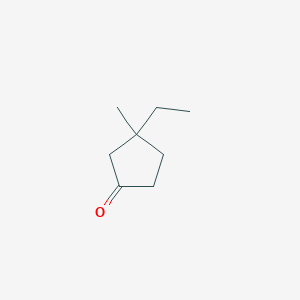![molecular formula C18H18BrNO3 B8490097 methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate](/img/structure/B8490097.png)
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate
Overview
Description
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate is an organic compound with the molecular formula C17H18BrNO3. This compound is characterized by its complex structure, which includes a benzoyl group, a bromine atom, and multiple methyl groups. It is primarily used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method includes the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl 2,4-dimethylbenzoate in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-amino-3-methylbenzoate
- Methyl 6-bromo-3-methoxy-2-methylbenzoate
Uniqueness
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate is unique due to its specific substitution pattern and the presence of both bromine and benzoyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H18BrNO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
methyl 3-[(5-bromo-2-methylbenzoyl)amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C18H18BrNO3/c1-10-5-7-13(19)9-15(10)17(21)20-16-11(2)6-8-14(12(16)3)18(22)23-4/h5-9H,1-4H3,(H,20,21) |
InChI Key |
SSPQOLHQGAFWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC2=C(C=CC(=C2C)C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
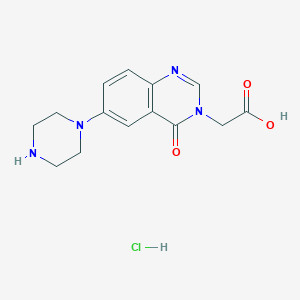
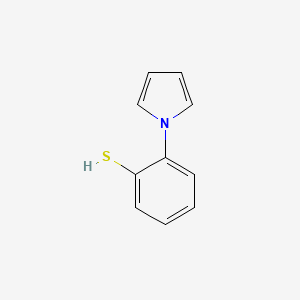
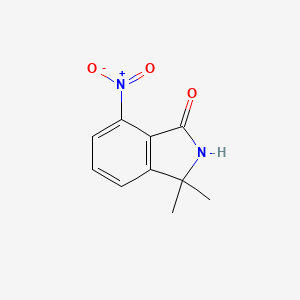
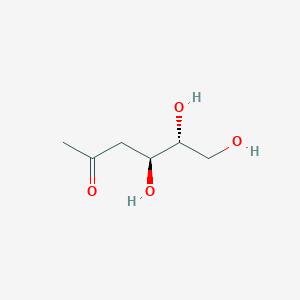
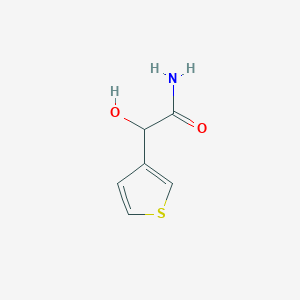
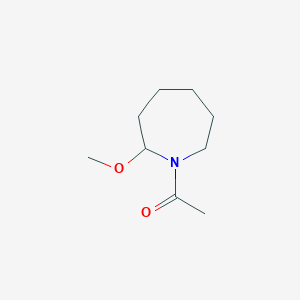
![2-Cyano-6-[2-(N,N-dimethylamino)ethyl]thiopyridine](/img/structure/B8490075.png)

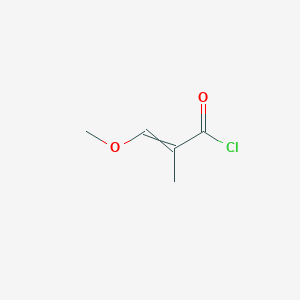

![5-[2-(Morpholin-4-yl)ethyl]thiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8490104.png)
![Prop-2-en-1-yl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate](/img/structure/B8490109.png)
![2-Amino-1-[4-(2,4-dichloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B8490111.png)
